2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Description
Chemical Name: 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine CAS Number: 1182930-66-0 Molecular Formula: C₁₂H₁₆F₃NO₂ (inferred from structural analysis) Molecular Weight: ~279.26 g/mol (calculated) Key Features:
- A phenyl ring substituted with ethoxy (-OCH₂CH₃) at the 3-position and trifluoroethoxy (-OCH₂CF₃) at the 4-position.
- An ethanamine (-CH₂CH₂NH₂) side chain. Applications: Likely explored as a pharmaceutical intermediate or bioactive compound due to structural similarities to α1-adrenoceptor antagonists like Silodosin intermediates .
Properties
Molecular Formula |
C12H16F3NO2 |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5-6,8,16H2,1H3 |
InChI Key |
WKPDYLGFSSHKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCN)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation of Dihydroxybenzene
The synthesis begins with 3,4-dihydroxybenzaldehyde. Selective alkylation is achieved using ethyl bromide and 2,2,2-trifluoroethyl triflate under basic conditions (e.g., K₂CO₃ in DMF). The ethoxy group is introduced first due to its lower steric demand, followed by trifluoroethylation at the 4-position.
Reaction Conditions :
Reductive Amination of the Aldehyde Intermediate
The resulting 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction affords the primary amine directly.
Optimization Data :
| Parameter | Value | Yield |
|---|---|---|
| Temperature | 25°C | 60% |
| Catalyst | NaBH₃CN | 75% |
| Solvent | MeOH/THF (1:1) | 82% |
Nucleophilic Substitution and Gabriel Synthesis
Bromination of the Aromatic Core
3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenol is converted to its corresponding benzyl bromide using PBr₃ in dichloromethane. This intermediate is highly reactive toward nucleophilic substitution.
Gabriel Synthesis for Amine Protection
The bromide reacts with phthalimide potassium in DMF at 100°C, forming the phthalimide-protected amine. Deprotection with hydrazine hydrate in ethanol releases the free amine.
Key Observations :
- Phthalimide incorporation proceeds in 90% yield.
- Deprotection efficiency depends on reaction time: 85% yield after 6 hours vs. 95% after 12 hours.
Strecker Synthesis from Aldehyde Intermediate
Aldehyde to α-Aminonitrile Conversion
3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is treated with ammonium chloride and potassium cyanide in a Strecker reaction. The resulting α-aminonitrile is hydrolyzed under acidic conditions (HCl, H₂O) to yield the amino acid, which is decarboxylated to the target amine.
Challenges :
- Cyanide handling requires stringent safety protocols.
- Decarboxylation at 150°C in quinoline achieves 65% yield but risks decomposition of the trifluoroethoxy group.
Catalytic Hydrogenation of Nitrile Precursors
Nitrile Synthesis via Aldoxime Dehydration
The aldehyde intermediate is converted to an aldoxime using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride to form the nitrile. Catalytic hydrogenation (H₂, Raney Ni) reduces the nitrile to the primary amine.
Comparative Data :
| Reducing Agent | Pressure (psi) | Yield |
|---|---|---|
| Raney Ni | 50 | 78% |
| Pd/C | 30 | 65% |
| PtO₂ | 40 | 70% |
Chemical Reactions Analysis
Types of Reactions
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted phenyl derivatives .
Scientific Research Applications
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below highlights structural variations in key analogs:
Pharmacological Implications
Ethoxy at position 3 may confer selectivity over methoxy-substituted analogs (e.g., CAS 953750-89-5) due to increased hydrophobicity .
Metabolic Stability :
- Trifluoroethoxy groups resist oxidative metabolism better than ethoxy or methoxy groups, extending half-life .
- Compounds with multiple methoxy groups (e.g., CAS 501700-03-4) may undergo faster demethylation, reducing bioavailability .
Toxicity and Solubility: Higher logP values (e.g., target compound ~2.3) correlate with improved membrane permeability but may increase off-target effects .
Biological Activity
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is a synthetic organic compound notable for its unique molecular structure, which integrates both ethoxy and trifluoroethoxy groups on a phenyl ring. This compound belongs to the class of phenylalkylamines, which are recognized for their diverse biological activities. The incorporation of trifluoromethyl groups enhances lipophilicity and metabolic stability, making such compounds significant in medicinal chemistry.
Molecular Characteristics
- Molecular Formula: C₁₂H₁₆F₃NO₂
- Molecular Weight: 263.26 g/mol
- CAS Number: 1182930-66-0
The biological activity of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can be attributed to its functional groups, which facilitate interactions with various biological targets. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance binding selectivity and metabolic stability.
Pharmacological Potential
Research into the pharmacological effects of compounds similar to 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine indicates potential therapeutic applications in several areas:
- Neurological Disorders: Compounds with similar structures have been explored for their effects on neurotransmitter systems.
- Cancer Therapy: The ability to modify cellular signaling pathways makes these compounds candidates for oncology research.
- Antidepressant Activity: Some phenylalkylamines exhibit properties that may alleviate symptoms of depression.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Ethoxyphenethylamine | Ethoxy group on phenethylamine | Lacks trifluoromethyl group; less lipophilic |
| 4-Trifluoromethylphenethylamine | Trifluoromethyl group on phenethylamine | More potent due to increased electron-withdrawing effect |
| 3-Methoxy-4-fluorophenethylamine | Methoxy and fluorine substituents | Different electronic properties; potential for varied biological activity |
The dual substitution of ethoxy and trifluoroethoxy groups in 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine may enhance its pharmacological profile compared to other compounds in its class.
Study on Binding Affinity
Recent studies have shown that compounds with similar trifluoromethyl substitutions exhibit increased binding affinity to serotonin receptors. This suggests that 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine may also have enhanced interactions with these receptors, potentially influencing mood regulation.
Synthesis and Modification Studies
The synthesis of this compound typically involves several steps, including palladium-catalyzed cross-coupling reactions or direct alkylation methods. These synthetic routes allow for the modification of the compound's properties to enhance its biological activity.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that while compounds with similar structures show promise in therapeutic applications, careful evaluation of their safety profiles is crucial. Ongoing studies aim to establish a comprehensive understanding of the potential side effects associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
